molecular formula C14H22N2 B5876536 1-benzyl-4-isopropylpiperazine

1-benzyl-4-isopropylpiperazine

Cat. No.: B5876536
M. Wt: 218.34 g/mol
InChI Key: LYXXHMOCQTVBIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-4-isopropylpiperazine is a chemical compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a benzyl group and an isopropyl group attached to the piperazine ring. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-4-isopropylpiperazine can be synthesized through various methods. One common approach involves the reaction of piperazine with benzyl chloride and isopropyl bromide under basic conditions. The reaction typically proceeds as follows:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-isopropylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Benzyl-4-isopropylpiperazine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other piperazine derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in the development of pharmaceutical drugs, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-benzyl-4-isopropylpiperazine involves its interaction with specific molecular targets and pathways. The compound is known to interact with neurotransmitter receptors in the brain, modulating their activity and influencing neurological functions. It may also affect ion channels and enzymes involved in signal transduction pathways .

Comparison with Similar Compounds

Comparison: 1-Benzyl-4-isopropylpiperazine is unique due to the presence of both benzyl and isopropyl groups, which confer distinct chemical and biological properties. Compared to other benzylpiperazine derivatives, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for specific research and industrial applications .

Properties

IUPAC Name

1-benzyl-4-propan-2-ylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-13(2)16-10-8-15(9-11-16)12-14-6-4-3-5-7-14/h3-7,13H,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYXXHMOCQTVBIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.